4-hydroxyoxolane-3-carbonitrile
Description
4-Hydroxyoxolane-3-carbonitrile is a heterocyclic compound featuring a five-membered oxolane (tetrahydrofuran) ring substituted with a hydroxyl (–OH) group at the 4-position and a nitrile (–CN) group at the 3-position. Its molecular formula is C₅H₇NO₂, with a molecular weight of 113.12 g/mol.
Properties
Molecular Formula |
C5H7NO2 |
|---|---|
Molecular Weight |
113.11 g/mol |
IUPAC Name |
4-hydroxyoxolane-3-carbonitrile |
InChI |
InChI=1S/C5H7NO2/c6-1-4-2-8-3-5(4)7/h4-5,7H,2-3H2 |
InChI Key |
KZVPMNPHZILVPO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CO1)O)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-hydroxyoxolane-3-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 3-formamide tetrahydrofuran with titanium tetrachloride in xylene. The reaction is carried out at room temperature, followed by heating to 50°C and stirring for 60 minutes .
Industrial Production Methods
Industrial production of this compound often involves the use of biomass-derived furan platform chemicals. These chemicals, such as furfural and 5-hydroxy-methylfurfural, can be converted into various furan derivatives, including this compound .
Chemical Reactions Analysis
Types of Reactions
4-hydroxyoxolane-3-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst.
Substitution: Common reagents include alkyl halides and acid chlorides.
Major Products
Oxidation: Formation of 4-oxo-3-furancarbonitrile.
Reduction: Formation of tetrahydro-4-amino-3-furancarbonitrile.
Substitution: Formation of various substituted furan derivatives
Scientific Research Applications
4-hydroxyoxolane-3-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of polymers and other materials
Mechanism of Action
The mechanism of action of 4-hydroxyoxolane-3-carbonitrile involves its interaction with various molecular targets and pathways. The hydroxyl and nitrile groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can affect enzyme activity, protein function, and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-hydroxyoxolane-3-carbonitrile with three structurally related compounds from recent literature, focusing on molecular features, spectral data, and applications.
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) | Rf Value | Key Functional Groups |
|---|---|---|---|---|---|
| This compound | C₅H₇NO₂ | 113.12 | Not reported | N/A | –OH, –CN, oxolane ring |
| 2-Amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile (1E) | C₁₇H₁₄N₂O₂ | 278.31 | 223–227 | 0.41 | –NH₂, –OH, –CN, chromene ring |
| 2-Amino-5-hydroxy-4-(3-bromophenyl)-4H-chromene-3-carbonitrile (1L) | C₁₆H₁₁BrN₂O₂ | 359.18 | Not reported | 0.38 | –NH₂, –OH, –CN, Br-substituted chromene |
| 5-Acetyl-2-amino-4-(4-methoxyphenyl)-6-methyl-4H-pyran-3-carbonitrile | C₁₆H₁₇N₂O₃ | 291.32 | Not reported | N/A | –NH₂, acetyl, –OCH₃, pyran ring |
Key Observations:
Structural Complexity :
- Compound 1E and 1L are chromene derivatives with fused benzene and pyran rings, whereas this compound has a simpler oxolane backbone. The chromene analogs exhibit higher molecular weights due to aromatic substituents (e.g., 4-methylphenyl in 1E, 3-bromophenyl in 1L) .
- The pyran derivative includes an acetyl group and methoxy substitution, enhancing its steric bulk compared to the oxolane-based compound .
Functional Groups: All compounds share a –CN group, but this compound lacks the –NH₂ and aryl substituents present in 1E, 1L, and the pyran analog.
Spectroscopic Data :
- IR Spectroscopy :
- The –CN stretch in 1E appears at 2,204 cm⁻¹ , consistent with nitrile vibrations in conjugated systems. Similar absorption is expected for this compound but may shift slightly due to ring strain .
– Broad –OH and –NH₂ stretches (3,317–3,464 cm⁻¹) in 1E are absent in the oxolane compound, simplifying its IR spectrum .- Mass Spectrometry :
- The LCMS data for 1E ([M]⁻ = 277) aligns with its molecular weight, suggesting that this compound would exhibit a smaller parent ion (e.g., ~113 m/z) .
Applications: Chromene and pyran carbonitriles (e.g., 1E, 1L) are studied for antimicrobial and anticancer activities. The absence of amino and aryl groups in this compound may limit its bioactivity but could make it a versatile intermediate for synthesizing more complex derivatives .
Research Findings and Limitations
- Synthetic Accessibility: Chromene derivatives like 1E and 1L are synthesized via multi-step routes involving Knoevenagel condensations, whereas this compound could be prepared via cyclization of γ-hydroxy nitriles .
- Thermal Stability : The higher melting point of 1E (223–227°C) compared to typical oxolane derivatives suggests that aromaticity enhances stability.
- Gaps in Data: No experimental data on the solubility, toxicity, or catalytic applications of this compound are available in the provided sources.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
